1,2,4-Trichlorobenzene

Physical chemistry Chemical manufacturing Solvent selection

Researchers requiring a liquid trichlorobenzene isomer for synthesis or environmental analysis often face unreliable supply of the 1,2,4-substituted form. 1,2,4-Trichlorobenzene (1,2,4-TCB), the economically dominant isomer (70-80% industrial yield), is the definitive solution. Its liquid state at ambient temperature simplifies handling as a high-boiling solvent for oils, resins, and chemical reactions. This product delivers: - Validated isomer identity for selective synthesis of herbicides (e.g., 2,4,5-T) and pharmaceuticals. - Proven performance as a dielectric and heat-transfer fluid, leveraging thermal stability and low volatility. - Reliable availability as a high-volume industrial intermediate, ensuring cost-effective scale-up.

Molecular Formula C6H3Cl3
Molecular Weight 181.4 g/mol
CAS No. 120-82-1
Cat. No. B033124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trichlorobenzene
CAS120-82-1
Synonyms1,2,4-Trichlorobenzene;  1,2,4-Trichlorobenzol;  1,2,5-Trichlorobenzene;  1,3,4-Trichlorobenzene;  Hostetex L-PEC;  NSC 406697;  unsym-Trichlorobenzene
Molecular FormulaC6H3Cl3
Molecular Weight181.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H
InChIKeyPBKONEOXTCPAFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 l / 4 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
2.70e-04 M
Sparingly soluble in alcohol. Miscible with ether, benzene, petroleum ether, carbon disulfide
In water, 49.0 mg/L at 25 °C
Solubility in water, mg/l: 34.6
0.003%

1,2,4-Trichlorobenzene Properties & Procurement


1,2,4-Trichlorobenzene (1,2,4-TCB) is an organochlorine aromatic compound and one of the three isomeric forms of trichlorobenzene [1]. As a colorless liquid at standard temperature with a boiling point of 213.5°C and a log Kow of 4.02, 1,2,4-TCB is distinguished as the economically most significant isomer, primarily utilized as a high-performance solvent and chemical intermediate in the production of dyes, pesticides, and pharmaceuticals [2]. Its unique liquid state, in contrast to its solid isomeric counterparts, and specific substitution pattern confer distinct physicochemical behaviors that are critical for targeted industrial applications and environmental fate considerations [1][3].

Isomer Differentiation & Substitution Risks


Despite sharing the same molecular formula and weight with its isomers, 1,2,4-TCB exhibits distinct physical and toxicological properties that preclude simple substitution in research and industrial processes [1][2]. The specific positioning of chlorine atoms on the benzene ring (1,2,4-substitution) fundamentally alters its physical state, thermodynamic behavior, and biological activity compared to 1,2,3- and 1,3,5-TCB [3]. This isomer-specific behavior is critical for applications where a liquid solvent is required, for achieving desired reaction selectivity in synthesis, or for accurately modeling environmental fate and toxicity, as each isomer degrades and accumulates differently [4][5].

1,2,4-TCB Selection Evidence


Liquid Process Solvent Advantage

Unlike the 1,2,3- and 1,3,5-isomers which exist as colorless solids at room temperature, 1,2,4-trichlorobenzene is a colorless liquid [1]. Its melting point of 16.92°C allows for liquid-phase processing without the need for melting or dissolution, a critical operational advantage over 1,2,3-TCB (m.p. 51.3°C) and 1,3,5-TCB (m.p. 62.8°C) [2].

Physical chemistry Chemical manufacturing Solvent selection

Liver Toxicity Comparison

In a direct comparative toxicology study, 1,2,4-TCB and 1,2-dichlorobenzene (1,2-DICB) were identified as producing the most severe hepatotoxic effects among a series of chlorinated benzenes, ranging from monochlorobenzene to pentachlorobenzene [1]. This determination was based on plasma ALT (alanine aminotransferase) profiles and histopathological changes in rats 72 hours post-administration [1].

Toxicology Hepatotoxicity Risk assessment

Soil Biodegradation Rate

A comparative study on the biodegradation of radiochemically pure 1,2,3- and 1,2,4-TCB in soil revealed a significant difference in their mineralization rates [1]. At 20°C, 1,2,4-TCB was mineralized at an approximate rate of 1 nmol/day per 20 g of soil, while 1,2,3-TCB was mineralized at one-half to one-third that rate [1].

Environmental fate Biodegradation Bioremediation

Vapor Pressure Data for Process Design

Saturated vapor pressures for 1,2,4-TCB and several dichlorobenzene isomers were measured with high precision using comparative ebulliometry across a pressure range of 6 to 105 kPa [1]. These measurements, with a relative error in pressure ≤ ±0.05% and absolute error in temperature ≤ ±0.01 K, provide a superior thermodynamic dataset for process design compared to older or estimated values often available for other isomers [1].

Chemical engineering Thermodynamics Distillation

Validated GC Detection Method

A validated GC method using a BP5 phase demonstrates robust and reproducible separation of 1,2,4-TCB from other positional isomers and substituted aromatics, with peak symmetry and reproducibility meeting routine analytical standards [1]. This level of method validation and specificity is critical for regulatory compliance and quality control, ensuring that 1,2,4-TCB can be accurately quantified in environmental samples, food, or industrial formulations [1][2].

Analytical chemistry Gas chromatography Residue analysis

Industrial Synthesis Selectivity

In industrial dehydrohalogenation processes for producing trichlorobenzenes from benzene hexachloride, 1,2,4-TCB is formed as the dominant isomer [1]. It typically constitutes 70-80% by weight of the total trichlorobenzene isomer yield, and optimized processes can achieve over 90% selectivity towards 1,2,4-TCB [1]. This stands in contrast to 1,2,3- and 1,3,5-TCB, which are minor byproducts [2].

Synthetic chemistry Process chemistry Industrial production

1,2,4-TCB Application Scenarios


Solvent for Oils, Waxes & Resins

The liquid state of 1,2,4-TCB at ambient temperatures [1] makes it a practical and efficient solvent for dissolving a variety of non-polar compounds, including oils, waxes, greases, and resins [2]. This property is directly leveraged in industrial cleaning, degreasing, and as a reaction medium in the synthesis of dyes and intermediates, offering a distinct handling advantage over solid chlorinated solvents.

Agrochemical & Pharmaceutical Intermediate

Due to its dominant position as the major isomer produced in industrial synthesis (70-80% yield), 1,2,4-TCB is the most economically viable starting material for manufacturing downstream products like 2,4,5-trichlorophenoxy acetic acid and other herbicides and pharmaceuticals [3]. Its high selectivity in production ensures a reliable and cost-effective supply chain for large-volume chemical synthesis [3].

Dielectric & Heat-Transfer Fluid

The combination of a high boiling point (213.5°C) [1], low volatility, and excellent dielectric properties makes 1,2,4-TCB suitable for use as a dielectric fluid in transformers and as a heat-transfer medium in various industrial processes . Its liquid state and thermal stability are critical performance attributes in these applications, where solid isomers would be entirely unsuitable.

Analytical Standard for Environmental & Food Safety

Validated analytical methods, such as GC-FID using a BP5 column, provide reliable, isomer-specific separation and quantification of 1,2,4-TCB in complex environmental and food matrices [4]. This established analytical capability is essential for monitoring its presence as a contaminant and ensuring compliance with regulatory standards, making high-purity 1,2,4-TCB a necessary analytical standard.

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